essigsaurem Phenylhydrazin
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Overview
Description
Essigsaurem Phenylhydrazin, also known as phenylhydrazine acetate, is a chemical compound with the formula C6H5NHNH2. It is a derivative of hydrazine and is characterized by its colorless to pale-yellow appearance. This compound is known for its aromatic odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Essigsaurem Phenylhydrazin is typically synthesized through a multi-step process involving the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine . Industrial production methods often involve similar synthetic routes but may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Essigsaurem Phenylhydrazin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azobenzene derivatives.
Reduction: It can be reduced to form hydrazobenzene.
Substitution: It reacts with aldehydes and ketones to form hydrazones and osazones.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium sulfite, and sodium hydroxide. Major products formed from these reactions include azobenzene, hydrazobenzene, hydrazones, and osazones .
Scientific Research Applications
Essigsaurem Phenylhydrazin has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of indoles and other heterocyclic compounds.
Biology: It is used to induce hemolytic anemia in animal models for research purposes.
Medicine: It is used in the preparation of pharmaceuticals and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of essigsaurem Phenylhydrazin involves its interaction with hemoglobin in red blood cells, leading to the formation of methemoglobin and subsequent hemolysis. This process results in the release of free iron and the generation of reactive oxygen species, which can cause oxidative damage to cellular components . The molecular targets include hemoglobin and various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Essigsaurem Phenylhydrazin can be compared with other hydrazine derivatives such as:
Hydrazine: A simpler compound with similar reactivity but less specificity in reactions.
Phenylhydrazine hydrochloride: A salt form that is more stable and easier to handle.
Hydrazobenzene: A reduced form of phenylhydrazine with different reactivity and applications.
This compound is unique due to its specific reactivity with aldehydes and ketones, forming stable hydrazones and osazones, which are useful in various analytical and synthetic applications .
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
acetic acid;phenylhydrazine |
InChI |
InChI=1S/C6H8N2.C2H4O2/c7-8-6-4-2-1-3-5-6;1-2(3)4/h1-5,8H,7H2;1H3,(H,3,4) |
InChI Key |
OTIKYRVPXSEIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)NN |
Origin of Product |
United States |
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